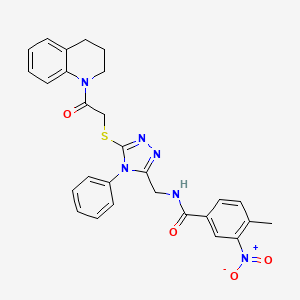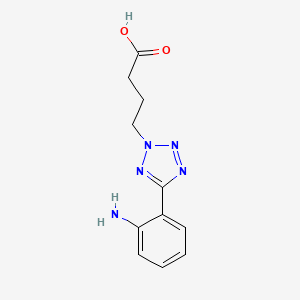
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine, also known as DTT, is a chemical compound that has been extensively used in scientific research. It is a thiazole-based compound that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act by modulating various cellular pathways. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been shown to modulate various cellular processes, including cell proliferation, DNA replication, and repair.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of topoisomerase II, making it a valuable tool for studying DNA replication and repair. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is also relatively stable and can be easily synthesized in high yields. However, 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has some limitations for lab experiments. It has been shown to be toxic to some cell lines at high concentrations, making it difficult to use in some experiments. Additionally, 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has a short half-life in vivo, making it difficult to use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine. One area of research is the development of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine-based cancer therapies. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the development of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine-based anti-inflammatory therapies. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine and its effects on various cellular pathways.
Synthesemethoden
The synthesis of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-methyltetrahydrofuran-3-one in the presence of a base. The reaction yields 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to produce high yields of 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine with minimal impurities.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been extensively used in scientific research due to its unique properties. It has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has been used as a tool in biochemical and physiological studies due to its ability to modulate various cellular processes.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c15-9-3-4-11(12(16)6-9)13-8-20-14(18-13)17-7-10-2-1-5-19-10/h3-4,6,8,10H,1-2,5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTSHTKLJHDAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



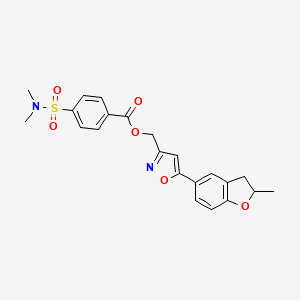

![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2914407.png)
![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2914408.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2914412.png)

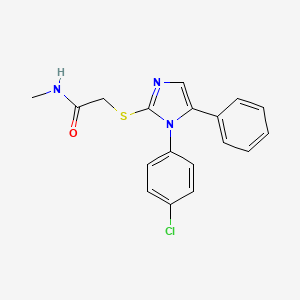
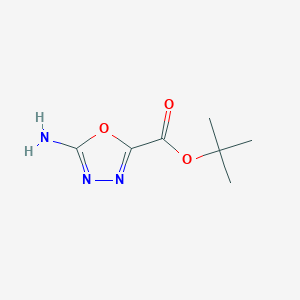
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2914422.png)
